
(R)-5-Hydroxymethyl Tolterodine Methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Hydroxymethyl Tolterodine Methacrylate is a chemical compound that combines the pharmacological properties of tolterodine with the functional group of methacrylate. Tolterodine is known for its use in treating overactive bladder by acting as a muscarinic receptor antagonist. The methacrylate group allows for polymerization, making this compound useful in various applications, including medical and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxymethyl Tolterodine Methacrylate typically involves the following steps:
Synthesis of Tolterodine: Tolterodine is synthesized through a series of reactions starting from benzyl chloride and diisopropylamine, followed by a Grignard reaction with p-cresol.
Hydroxymethylation: The tolterodine is then hydroxymethylated to introduce the hydroxymethyl group.
Methacrylation: The final step involves the reaction of the hydroxymethyl tolterodine with methacrylic anhydride under basic conditions to form ®-5-Hydroxymethyl Tolterodine Methacrylate.
Industrial Production Methods
Industrial production of ®-5-Hydroxymethyl Tolterodine Methacrylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tolterodine using automated reactors.
Purification: Purification of the intermediate hydroxymethyl tolterodine through crystallization or chromatography.
Methacrylation: Large-scale methacrylation using industrial-grade methacrylic anhydride and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxymethyl Tolterodine Methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methacrylate group can undergo substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are used in polymerization reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Polymerization Products: Polymers with methacrylate backbones.
Scientific Research Applications
®-5-Hydroxymethyl Tolterodine Methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Studied for its interactions with biological systems, particularly in drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of ®-5-Hydroxymethyl Tolterodine Methacrylate involves its interaction with muscarinic receptors. The compound acts as a competitive antagonist, inhibiting bladder contraction and reducing detrusor pressure. The methacrylate group allows it to be incorporated into polymers, which can be used in various applications, including controlled drug release systems.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The parent compound, used primarily for treating overactive bladder.
Fesoterodine: Another muscarinic receptor antagonist with similar pharmacological properties.
Methacrylate Monomers: Compounds like methyl methacrylate and ethyl methacrylate used in polymer synthesis.
Uniqueness
®-5-Hydroxymethyl Tolterodine Methacrylate is unique due to its dual functionality. It combines the pharmacological effects of tolterodine with the polymerizable methacrylate group, making it versatile for both medical and industrial applications.
Properties
Molecular Formula |
C26H35NO3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1 |
InChI Key |
LOCFHEXUJQYDFL-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


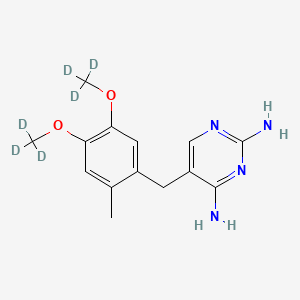
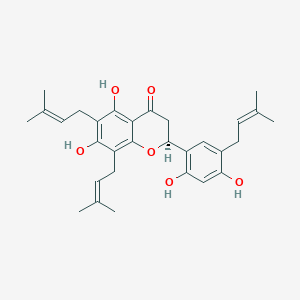
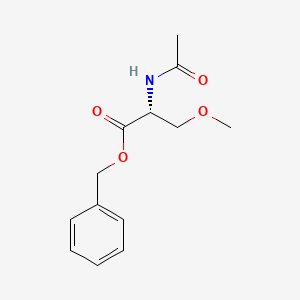
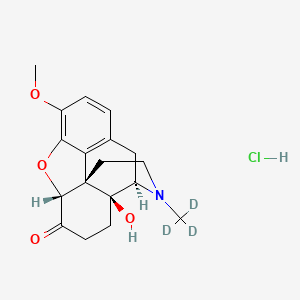
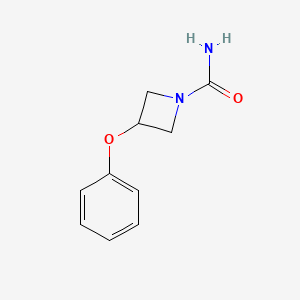
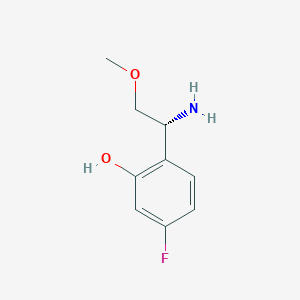
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

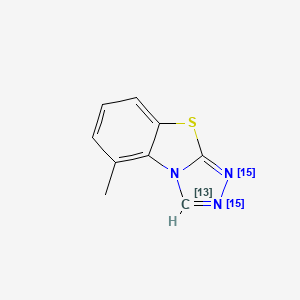
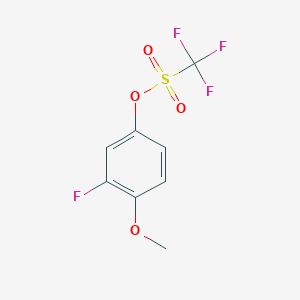
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)

![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
